RSC-3388 was developed by researchers at Shionogi in the early 2000s. It belongs to a class of small-molecule inhibitors that target phospholipase A2 enzymes, specifically the Group IVA cytosolic phospholipase A2. The compound has been made available for research purposes and is often used in studies investigating inflammation and cancer biology .
The synthesis of RSC-3388 involves several key steps:
In industrial contexts, the production of RSC-3388 is scaled up using optimized synthetic routes that prioritize high-yield reactions and effective purification methods to ensure product consistency and quality control.
The molecular formula for RSC-3388 is , with a molecular weight of approximately 838.97 g/mol. The compound features a complex structure characterized by multiple functional groups and a pyrrolidine framework:
This structure showcases various functional groups that contribute to its biological activity, including fluorinated aromatic rings and carbonyl functionalities .
RSC-3388 participates in several types of chemical reactions:
These reactions are essential for exploring modifications that may enhance the compound's pharmacological properties.
RSC-3388 exerts its effects primarily through inhibition of cytosolic phospholipase A2 alpha. This enzyme plays a critical role in releasing arachidonic acid from membrane phospholipids, a precursor for pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting this enzyme, RSC-3388 effectively reduces inflammation and related pathological processes.
In experimental settings, RSC-3388 has demonstrated an IC50 value of 1.8 nM in assays measuring its inhibitory potency against cytosolic phospholipase A2 alpha, highlighting its effectiveness as an anti-inflammatory agent .
RSC-3388 exhibits distinct physical and chemical properties:
RSC-3388 has significant applications in scientific research:
Through these applications, RSC-3388 contributes to advancing knowledge in biochemistry and pharmacology while providing insights into potential therapeutic interventions for inflammatory disorders.
RSC-3388 (Chemical name: (E)-N-[(2S,4R)-4-[N-(biphenyl-2-ylmethyl)-N-2-methylpropylamino]-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl]methyl-3-[4-(2,4-dioxothiazolidin-5-ylidenemethyl)phenyl]acrylamide) emerged in pharmacological research as a rationally designed inhibitor targeting cytosolic phospholipase A2α (cPLA2α). This enzyme catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid—a precursor for pro-inflammatory eicosanoids. First reported in peer-reviewed literature in 2008, RSC-3388 was developed to address the need for selective cPLA2α inhibitors with therapeutic potential for inflammatory disorders. Its synthetic origin reflects advanced medicinal chemistry strategies integrating:
Early pharmacological validation demonstrated its efficacy in murine models of contact dermatitis, positioning RSC-3388 as a research tool for inflammation pathways [9].
RSC-3388 (C49H44F2N4O5S, MW: 838.96 g/mol) exemplifies sophisticated molecular engineering with distinct functional domains:
Table 1: Key Structural Domains of RSC-3388
Domain | Structural Features | Functional Role |
---|---|---|
Pyrrolidine Core | (2S,4R) stereochemistry; tertiary amine | Enzyme active-site docking; conformational rigidity |
Biphenyl-Isobutyl | Lipophilic group | Membrane penetration; hydrophobic pocket interaction |
Difluorobenzoyl-Benzoyl | Electron-deficient aromatic system | π-π stacking; hydrogen bond acceptance |
Thiazolidinedione-Acrylamide | Michael acceptor; conjugated system | Electrophilic reactivity; spectroscopic probe potential |
This architecture enables:
Beyond its primary role as a cPLA2α inhibitor, RSC-3388’s structural attributes suggest utility across chemical disciplines:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1